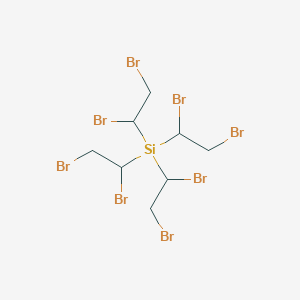
Silane, tetrakis(1,2-dibromoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tetrakis(1,2-dibromoethyl)- is a silicon-based compound with the molecular formula C8H12Br8Si It is characterized by the presence of four 1,2-dibromoethyl groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, tetrakis(1,2-dibromoethyl)- can be synthesized through the reaction of silicon tetrachloride with 1,2-dibromoethane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
SiCl4+4C2H4Br2→Si(C2H4Br2)4+4HCl
Industrial Production Methods
In an industrial setting, the production of silane, tetrakis(1,2-dibromoethyl)- involves large-scale reactors where silicon tetrachloride and 1,2-dibromoethane are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, tetrakis(1,2-dibromoethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include silane derivatives with different functional groups.
Oxidation: Major products include silicon dioxide (SiO2) and brominated by-products.
Reduction: Products include silicon hydrides and brominated hydrocarbons.
Aplicaciones Científicas De Investigación
Silane, tetrakis(1,2-dibromoethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of advanced materials, including polymers and ceramics.
Mecanismo De Acción
The mechanism of action of silane, tetrakis(1,2-dibromoethyl)- involves its ability to undergo various chemical transformations. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The silicon atom can form strong bonds with oxygen, leading to the formation of stable silicon-oxygen networks.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, tetrakis(1,2-dichloroethyl)-
- Silane, tetrakis(1,2-diiodoethyl)-
- Silane, tetrakis(1,2-difluoroethyl)-
Uniqueness
Silane, tetrakis(1,2-dibromoethyl)- is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other halogenated silanes. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical modifications.
Propiedades
Número CAS |
168985-31-7 |
|---|---|
Fórmula molecular |
C8H12Br8Si |
Peso molecular |
775.5 g/mol |
Nombre IUPAC |
tetrakis(1,2-dibromoethyl)silane |
InChI |
InChI=1S/C8H12Br8Si/c9-1-5(13)17(6(14)2-10,7(15)3-11)8(16)4-12/h5-8H,1-4H2 |
Clave InChI |
ZGWZRBXQPPDIHQ-UHFFFAOYSA-N |
SMILES canónico |
C(C([Si](C(CBr)Br)(C(CBr)Br)C(CBr)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
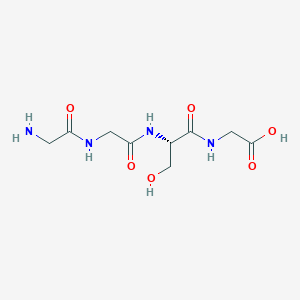

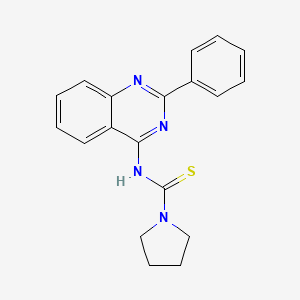
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
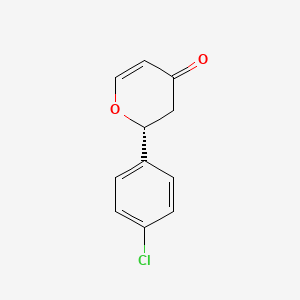
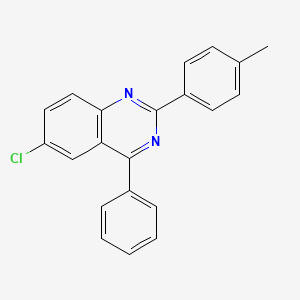
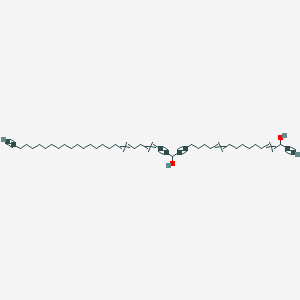
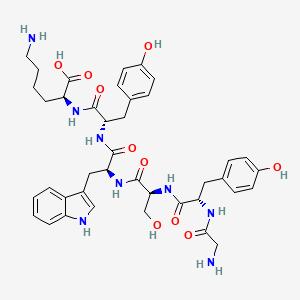
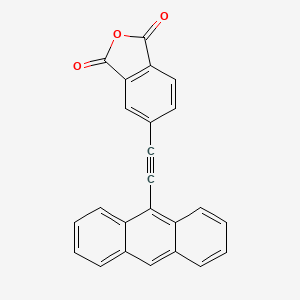
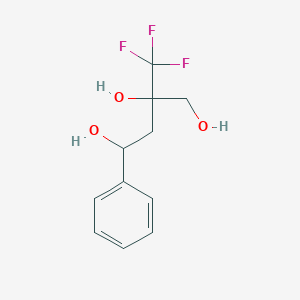
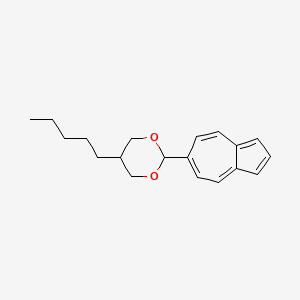
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
